7,7-Dimethoxytetradecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133851-81-7 |
|---|---|
Molecular Formula |
C16H34O2 |
Molecular Weight |
258.44 g/mol |
IUPAC Name |
7,7-dimethoxytetradecane |
InChI |
InChI=1S/C16H34O2/c1-5-7-9-11-13-15-16(17-3,18-4)14-12-10-8-6-2/h5-15H2,1-4H3 |
InChI Key |
GGAIBOHMDHIHIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCC)(OC)OC |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of 7,7 Dimethoxytetradecane
Transacetalization Reactions with Various Alcohols
Equilibrium Control in Reversible Transacetalization Reactions
Transacetalization is a chemical process where an existing acetal (B89532) reacts with an alcohol to form a new acetal. This reaction is reversible and its equilibrium is governed by Le Chatelier's principle. In the context of 7,7-dimethoxytetradecane, this would involve the reaction with a different alcohol (R'-OH) under acidic catalysis to replace one or both methoxy (B1213986) groups.
The equilibrium of the reaction can be manipulated by several factors:
Concentration of Reactants : Utilizing a large excess of the new alcohol (R'-OH) can shift the equilibrium towards the formation of the new acetal.
Removal of Byproducts : The methanol (B129727) (CH₃OH) produced during the reaction can be removed, for instance by distillation, to drive the reaction to completion. organicchemistrytutor.com
Use of a Diol : Reaction with a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, can form a thermodynamically stable cyclic acetal, which often serves as a strong driving force for the reaction. organicchemistrytutor.comlibretexts.org
Table 1: Hypothetical Transacetalization Reactions of this compound
| Reactant Alcohol (R'-OH) | Catalyst | Conditions | Expected Major Product |
| Ethanol (large excess) | p-Toluenesulfonic acid | Toluene (B28343), reflux with Dean-Stark trap | 7,7-Diethoxytetradecane |
| Ethylene glycol | H₂SO₄ (cat.) | Benzene, reflux | 2-Hexyl-2-heptyl-1,3-dioxolane |
| Propane-1,3-diol | Lewis Acid (e.g., BF₃·OEt₂) | Dichloromethane, room temp. | 2-Hexyl-2-heptyl-1,3-dioxane |
Reactions with Nucleophilic Reagents
The carbon atom of the acetal group in this compound is at the same oxidation state as a ketone and is generally not considered electrophilic enough to react with most nucleophiles under standard conditions. In fact, acetals are widely used as protecting groups for carbonyls precisely because of their stability towards nucleophiles and bases. libretexts.orglibguides.comnii.ac.jp
Reactivity towards Organometallic Species (e.g., Grignard Reagents, Organolithiums)
Typically, this compound would be expected to be inert to organometallic reagents such as Grignard reagents (RMgX) and organolithiums (RLi). This lack of reactivity is a cornerstone of their use as protective groups in organic synthesis. libretexts.orgnii.ac.jp
However, the reaction of acetals with Grignard reagents can be induced under specific conditions, particularly with the use of a Lewis acid catalyst like titanium(IV) chloride (TiCl₄). oup.comoup.com This reaction typically involves the substitution of one of the alkoxy groups for the alkyl group from the organometallic reagent, leading to the formation of an ether. The reaction is more common for acetals of α,β-unsaturated aldehydes or when one of the alkoxy groups is a good leaving group. oup.comoup.com For a saturated aliphatic acetal like this compound, this reaction would likely require forcing conditions.
Table 2: Predicted Reactivity of this compound with Organometallic Reagents
| Reagent | Co-reagent / Catalyst | Solvent | Predicted Outcome |
| Methylmagnesium bromide (CH₃MgBr) | None | Diethyl ether | No significant reaction |
| n-Butyllithium (n-BuLi) | None | Tetrahydrofuran (THF) | No significant reaction |
| Phenylmagnesium chloride (PhMgCl) | TiCl₄ (1.1 eq) | THF, -78 °C to r.t. | 7-Methoxy-7-phenyltetradecane |
Aminolysis and Alcoholysis under Non-Hydrolytic Conditions
Alcoholysis, another term for transacetalization, has been discussed in section 3.2.3. It requires acidic conditions to proceed.
Aminolysis, the cleavage of a bond by an amine, of an acetal is not a common reaction. Acetals are generally stable to amines. However, the reaction can be forced, particularly in an intramolecular fashion or with specific catalysts. For instance, the aminolysis of certain lactones (cyclic esters), which share some reactivity patterns with acetals, can be promoted by reagents like imidazole (B134444) under anhydrous conditions. srce.hr The industrial synthesis of some amino acetals can be achieved via high-pressure ammonolysis of haloacetals. For this compound, direct aminolysis with an amine under non-hydrolytic and non-acidic conditions is expected to be very slow or not occur at all.
Reactions with Electrophilic Reagents
Acid-Mediated Reactions beyond Hydrolysis
The most prominent reaction of acetals with electrophiles is acid-catalyzed hydrolysis, which reverts the acetal to the corresponding ketone (in this case, 7-tetradecanone) and two equivalents of the alcohol (methanol). organicchemistrytutor.comlibguides.comresearchgate.net This reaction proceeds via protonation of one of the methoxy groups, followed by elimination of methanol to form a resonance-stabilized oxonium ion. This intermediate is then attacked by water.
Reactions beyond hydrolysis under acidic, non-aqueous conditions are less common but conceivable. In the absence of water, the oxonium ion intermediate could be trapped by other nucleophiles present in the reaction mixture. For instance, if a different alcohol is used as the solvent, the outcome would be transacetalization. If a halide source is present (e.g., from a hydrohalic acid catalyst), it could potentially lead to the formation of a hemiacetal ether or, with further reaction, a gem-dihaloalkane, although the latter is less likely for a simple acetal.
Halogenation of the Aliphatic Chain (if applicable)
The long tetradecane (B157292) chain of this compound is an alkane and, as such, can undergo free-radical halogenation with chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat. msu.edubyjus.comunacademy.com This reaction is a substitution reaction where hydrogen atoms on the alkane chain are replaced by halogen atoms.
The reaction is typically not very selective, leading to a mixture of mono-, di-, and poly-halogenated products. libretexts.org However, there is a known selectivity for the position of halogenation based on the stability of the resulting alkyl radical: tertiary C-H bonds are more reactive than secondary C-H bonds, which are in turn more reactive than primary C-H bonds. msu.edu In this compound, all carbons except for the terminal methyl groups are secondary. Therefore, halogenation would be expected to occur randomly across the various secondary positions of the hexyl and heptyl chains attached to the acetal carbon. The C-H bonds on the methoxy groups are generally less reactive towards radical halogenation than the aliphatic C-H bonds.
Radical Reactions and Oxidative Transformations
The chemical behavior of this compound, a ketal derived from tetradecan-7-one and methanol, is characterized by the interplay between its long aliphatic backbone and the acetal functional group. This section explores the radical reactions and oxidative transformations that this compound is predicted to undergo, based on established principles of organic chemistry and reactivity studies of analogous structures.
The acetal group, while generally employed as a protecting group due to its stability under neutral or basic conditions, is not entirely inert to radical reactions nii.ac.jplibguides.com. Free-radical halogenation, for instance, is a known process for alkanes and can also occur with acetals, typically initiated by UV light or a radical initiator wikipedia.orglscollege.ac.in. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps onlineorganicchemistrytutor.com.
In the context of this compound, the initiation step would involve the homolytic cleavage of a halogen molecule (e.g., Br₂) to generate halogen radicals. The subsequent propagation step involves the abstraction of a hydrogen atom from the substrate by the halogen radical to form an alkyl radical. The stability of the resulting radical is a key factor in determining the regioselectivity of the reaction onlineorganicchemistrytutor.com.
For this compound, there are several types of C-H bonds where hydrogen abstraction can occur. The primary hydrogen atoms of the terminal methyl groups, the secondary hydrogens along the C₁₄ alkyl chains, and the hydrogens on the methoxy groups are all potential sites of attack. However, the tertiary C-H bond is absent in this molecule. Radicals adjacent to ether oxygen atoms are known to be more stable than simple alkyl radicals masterorganicchemistry.com. Therefore, abstraction of a hydrogen atom from one of the methoxy groups is a plausible pathway.
A particularly notable reaction is the Wohl-Ziegler reaction, which typically involves the allylic or benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide masterorganicchemistry.comwikipedia.org. While this compound lacks the activating allylic or benzylic positions, the underlying principle of hydrogen abstraction by a bromine radical generated from NBS is applicable.
Table 1: Plausible Radical Intermediates from this compound
| Site of Hydrogen Abstraction | Resulting Radical Intermediate | Relative Stability |
| Methoxy Group (-OCH₃) | •CH₂-O-C(OCH₃)(C₆H₁₃)₂ | Stabilized by adjacent oxygen |
| Tetradecane Chain (e.g., C-6) | CH₃(CH₂)₅CH(•)C(OCH₃)₂(CH₂)₅CH₃ | Secondary alkyl radical |
| Terminal Methyl Group (C-14) | •CH₂(CH₂)₁₂C(OCH₃)₂(CH₂)₅CH₃ | Primary alkyl radical |
The reaction of the generated radical with a halogen molecule would then propagate the chain and yield the halogenated product. The termination steps would involve the combination of any two radical species present in the reaction mixture youtube.com.
The long aliphatic chain of this compound presents multiple sites for oxidation. The oxidation of long-chain alkanes can be achieved through various methods, including microbial and chemical approaches, often yielding a mixture of products such as alcohols, ketones, and carboxylic acids.
The presence of the ketal functionality at the C-7 position can influence the outcome of oxidation reactions. While ketals are generally stable to many oxidizing agents, certain conditions can lead to their transformation. For instance, some strong oxidizing agents have the potential to cleave acetals. More relevant to the tetradecane backbone, the long alkyl chains are susceptible to oxidation.
Controlled oxidation of alkanes is a challenging but important transformation in organic synthesis. The use of specific catalysts can direct the oxidation to particular positions. For example, some metalloporphyrin-based catalysts are known to mimic the action of cytochrome P-450 enzymes, which can hydroxylate alkanes at specific sites.
In the absence of a directing group other than the centrally located ketal, oxidation of the tetradecane backbone of this compound would likely occur statistically at the various methylene (B1212753) (CH₂) groups, with some preference for the positions less sterically hindered by the bulky dimethoxy group. Terminal oxidation at the methyl groups to form primary alcohols, followed by further oxidation to aldehydes and carboxylic acids, is also a common pathway in the oxidation of long-chain alkanes.
A potential transformation of the parent ketone, tetradecan-7-one, is the Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids. While this compound is a ketal, hydrolysis to the ketone under acidic conditions could be followed by such an oxidation, leading to cleavage of the carbon chain. Furthermore, some modern catalytic systems have been developed for the aerobic oxidative esterification of ketones via C-C bond cleavage, a process that could potentially be adapted for ketals under specific conditions acs.org.
Table 2: Potential Products from the Controlled Oxidation of the Tetradecane Backbone
| Reagent/Condition | Potential Product(s) | Remarks |
| Mild Oxidizing Agent (e.g., KMnO₄, heat) | Mixture of secondary alcohols and ketones along the chain | Statistical oxidation of C-H bonds. |
| Strong Oxidizing Agent (e.g., hot KMnO₄) | Cleavage to shorter-chain carboxylic acids | Over-oxidation and cleavage of the alkyl chain. |
| Terminal Oxidation Catalyst | 14-hydroxy-7,7-dimethoxytetradecane | Selective oxidation of the terminal methyl group. |
| Hydrolysis followed by Baeyer-Villiger Oxidation | Heptyl heptanoate (B1214049) or Hexyl octanoate | Cleavage of the carbon backbone adjacent to the carbonyl group. |
It is important to note that achieving high selectivity in the oxidation of a long, unactivated alkane chain is a significant synthetic challenge. The reaction conditions, including the choice of oxidant and catalyst, would be crucial in determining the product distribution.
Advanced Spectroscopic and Structural Elucidation of 7,7 Dimethoxytetradecane
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution NMR spectroscopy provides a comprehensive insight into the carbon and proton environments within the 7,7-Dimethoxytetradecane molecule.
Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of proton (¹H) and carbon (¹³C) signals, which can be ambiguous in one-dimensional spectra due to signal overlap, especially in the long alkyl chains.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY spectra would show correlations between adjacent methylene (B1212753) (CH₂) groups along the two hexyl chains and between the CH₂ group at C6 and the CH₂ group at C8. This allows for the sequential assignment of protons along the aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It is highly sensitive and allows for the unambiguous assignment of each carbon atom to its attached proton(s). sdsu.edu For this compound, this would clearly link the proton signals of the methoxy (B1213986) groups to the corresponding methoxy carbon signal and each methylene proton signal to its respective methylene carbon signal.
Correlations from the methoxy protons to the quaternary ketal carbon (C7).
Correlations from the protons on C6 and C8 to the quaternary ketal carbon (C7).
Correlations from the protons on the terminal methyl groups (C1 and C14) to the adjacent methylene carbons (C2 and C13).
These 2D NMR techniques, when used in conjunction, provide a detailed and unambiguous assignment of all proton and carbon signals in the this compound molecule. youtube.comscience.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C14 (CH₃) | ~0.88 (t) | ~14.1 |
| C2, C13 (CH₂) | ~1.27 (m) | ~22.7 |
| C3-C5, C9-C12 (CH₂) | ~1.2-1.4 (m) | ~23-32 |
| C6, C8 (CH₂) | ~1.6 (m) | ~37.5 |
| C7 (C) | - | ~104.5 |
| OCH₃ | ~3.15 (s) | ~49.0 |
Note: Predicted values are based on standard chemical shift increments and may vary slightly in different deuterated solvents. sigmaaldrich.comwashington.edu
While not extensively documented for this specific compound, dynamic NMR (DNMR) spectroscopy could be employed to study the conformational dynamics of this compound. The long alkyl chains possess considerable conformational freedom due to rotation around the carbon-carbon single bonds. aip.orgnih.gov At low temperatures, the rate of this rotation could slow down sufficiently on the NMR timescale to potentially resolve distinct signals for different conformers. However, for a relatively simple acyclic molecule like this, the energy barriers between conformers are likely low, and distinct conformers would only be observable at very low temperatures.
In the solid state, where molecular tumbling is restricted, solid-state NMR (ssNMR) can provide valuable structural information. researchgate.netnih.gov For a waxy or crystalline solid like this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be the technique of choice. researchgate.netnih.gov The chemical shifts in the solid state can provide information about the packing and conformation of the molecules in the crystal lattice. oup.com For instance, the chemical shift of the internal methylene carbons can be indicative of whether the alkyl chains adopt an all-trans conformation, which is common in the crystalline state of long-chain alkanes. researchgate.netacs.org
Dynamic NMR Spectroscopy for Conformational Analysis (if applicable)
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. infinitalab.comacs.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This allows for the determination of the elemental composition of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. For C₁₈H₃₈O₂, the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a prominent fragment ion) and its subsequent fragmentation to produce a secondary mass spectrum. researchgate.netchrom-china.com This technique is instrumental in piecing together the molecular structure by analyzing the relationships between fragment ions. nih.govnih.gov
For this compound, the fragmentation in an electron ionization (EI) source would likely proceed through several characteristic pathways for ketals and long-chain alkanes:
Alpha-Cleavage: The most characteristic fragmentation for ketals involves the cleavage of a C-C bond adjacent to the oxygen-bearing carbon. This would lead to the formation of a stable oxonium ion. The primary fragment would likely be at m/z = 75, corresponding to [CH(OCH₃)₂]⁺. Another significant alpha-cleavage would involve the loss of one of the hexyl chains, leading to a fragment ion.
Loss of a Methoxy Group: Cleavage of a C-O bond can result in the loss of a methoxy radical (•OCH₃) to form an [M - 31]⁺ ion.
Fragmentation of the Alkyl Chains: The long alkyl chains will also undergo fragmentation, typically resulting in a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ groups), with prominent peaks at m/z = 43, 57, 71, etc. libretexts.orgmsu.edu
By analyzing the masses of these fragment ions, the structure of this compound can be confidently confirmed.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 286 | [C₁₈H₃₈O₂]⁺• | Molecular Ion (M⁺•) |
| 255 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 201 | [M - C₆H₁₃]⁺ | Loss of a hexyl radical |
| 75 | [CH(OCH₃)₂]⁺ | Alpha-cleavage |
| 57, 71, 85, etc. | [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺, etc. | Alkyl chain fragmentation |
Mechanistic Interpretation of Key Fragmentation Ions
The molecular ion of this compound would be a radical cation, with the charge likely localized on one of the oxygen atoms due to the presence of non-bonding electrons. msu.edu The most characteristic fragmentation pathway for acetals involves the cleavage of a C-O bond, leading to the formation of a stable oxonium ion.
A primary fragmentation pathway would involve the loss of a methoxy radical (•OCH₃) to form a resonance-stabilized oxonium ion. Further fragmentation could occur through the cleavage of the carbon-carbon bonds of the tetradecane (B157292) chain. The long alkyl chains would likely undergo fragmentation to produce a series of alkyl and alkenyl carbocations, typically showing clusters of peaks separated by 14 mass units (CH₂). msu.edulibretexts.org
Another significant fragmentation pathway for acetals is the α-cleavage, where the bond adjacent to the carbon bearing the two oxygen atoms is broken. This would result in the loss of one of the hexyl chains as a radical, leading to a charged fragment containing the dimethoxy group.
The expected key fragmentation ions are summarized in the table below, with their interpretation based on established fragmentation mechanisms of acetals and long-chain alkanes.
| m/z (predicted) | Proposed Ion Structure | Fragmentation Mechanism |
| [M-31]+ | [C₁₅H₃₁O]+ | Loss of a methoxy radical (•OCH₃) |
| [M-85]+ | [C₁₀H₂₁O₂]+ | α-cleavage with loss of a hexyl radical (•C₆H₁₃) |
| 101 | [C₅H₁₁O₂]+ | Cleavage of the C-C bond at the acetal (B89532) carbon, retaining the dimethoxymethyl group and a fragment of the alkyl chain. |
| 71 | [C₄H₇O]+ | Further fragmentation of the oxonium ion. |
| 57 | [C₄H₉]+ | Butyl carbocation from the fragmentation of the tetradecane chain. |
| 43 | [C₃H₇]+ | Propyl carbocation from the fragmentation of the tetradecane chain. |
This table is predictive and based on general fragmentation patterns of similar compounds.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational structure of molecules. elsevier.com While specific spectra for this compound are not available, the expected characteristic vibrational modes can be predicted based on the known absorptions of acetals and long-chain alkanes. optica.orglibretexts.org
Detailed Analysis of Characteristic Vibrational Modes
The vibrational spectrum of this compound would be dominated by the vibrations of the long hydrocarbon chain and the characteristic modes of the acetal functional group.
Alkane Vibrations:
C-H Stretching: Strong absorptions in the 2950-2850 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups. libretexts.org
CH₂ Bending (Scissoring): A characteristic band around 1470-1450 cm⁻¹. libretexts.org
CH₃ Bending (Asymmetric and Symmetric): Bands around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.
CH₂ Rocking: For long-chain alkanes (four or more CH₂ groups), a characteristic "long-chain band" appears around 720 cm⁻¹. echemi.comstackexchange.com
Acetal Vibrations:
C-O-C Stretching: Acetal groups typically show multiple strong bands in the 1200-1000 cm⁻¹ region due to the asymmetric and symmetric stretching of the C-O-C linkages. optica.org These are often complex and coupled with other vibrations.
O-CH₃ Vibrations: The methoxy groups will contribute to the C-H stretching region and also exhibit characteristic bending and rocking modes.
A summary of the predicted characteristic vibrational modes is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H Stretch (Alkyl) | 2950-2850 | IR, Raman |
| CH₂ Bend (Scissoring) | 1470-1450 | IR, Raman |
| CH₃ Bend (Umbrella) | ~1375 | IR, Raman |
| C-O-C Stretch (Acetal) | 1200-1000 | IR (strong) |
| CH₂ Rock (Long-chain) | ~720 | IR |
This table is predictive and based on group frequencies for similar structures.
Correlation of Spectral Features with Molecular Conformation
The vibrational spectra of long-chain alkanes can provide insights into their conformational order. researchgate.net In the solid state, if the molecule adopts a highly ordered, all-trans conformation, certain vibrational modes, particularly the CH₂ rocking and twisting modes, can show fine structure or splitting. In the liquid or solution phase, the presence of various gauche and trans conformers leads to a broadening of these bands.
The complexity of the C-O-C stretching region in acetals can also be sensitive to conformational changes around the acetal group. optica.org Different rotational isomers (rotamers) can lead to the appearance of multiple bands in this region. The study of temperature-dependent spectra could potentially reveal information about the conformational equilibrium in this compound.
X-ray Crystallography and Diffraction Studies (if crystalline form obtained)
X-ray crystallography is a powerful technique for the definitive determination of the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. tugraz.atazolifesciences.com
Determination of Molecular Geometry and Bond Parameters
No published X-ray crystallographic data for this compound has been found in the reviewed literature. Obtaining a single crystal suitable for X-ray diffraction of a long, flexible molecule like this compound can be challenging. rsc.org
Should a crystalline form be obtained, X-ray diffraction analysis would yield the precise coordinates of each atom in the unit cell. open.ac.uk From this data, a detailed molecular geometry could be determined, including:
Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-H, C-O).
Bond Angles: The angles between adjacent bonds (e.g., C-C-C, C-O-C).
Torsional Angles: The dihedral angles describing the conformation of the long tetradecane chain and the orientation of the methoxy groups.
This information would be invaluable for understanding the preferred conformation of the molecule in the solid state.
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions. nih.govresearchgate.net For a molecule like this compound, which lacks strong hydrogen bond donors, the crystal packing would primarily be dictated by weaker van der Waals forces. rsc.org
Analysis of the crystal structure would reveal:
Packing Motif: How the long alkyl chains pack together, which is a significant factor in the crystallization of long-chain alkanes. rsc.org
Intermolecular Contacts: The shortest distances between atoms of neighboring molecules, providing insight into the nature and strength of the intermolecular forces.
In the absence of experimental data, these considerations remain theoretical but highlight the detailed structural information that could be obtained if a crystalline sample of this compound were to be successfully analyzed by X-ray crystallography.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if chiral analogues are synthesized or studied)
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical analysis of chiral molecules. wikipedia.org These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. wikipedia.org A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit optical activity and thus produce a CD or ORD spectrum.
The parent compound, this compound, is an achiral molecule. Its structure features a plane of symmetry at the C7 position, as this carbon is bonded to two identical methoxy groups and two identical hexyl groups. Consequently, this compound is optically inactive and will not produce a signal in CD or ORD spectroscopy.
For chiroptical analysis to be applicable, the synthesis of chiral analogues is a prerequisite. Chirality could be introduced at the C7 position by modifying the substituents to create a stereocenter. For example, the synthesis of analogues such as (R)- and (S)-7-ethoxy-7-methoxytetradecane or (R)- and (S)-7-methoxy-7-propoxytetradecane would yield enantiomeric pairs suitable for chiroptical investigation. The characterization of such synthesized enantiomers would be a primary application of CD and ORD spectroscopy.
Principles of Enantiomeric Characterization
Enantiomers, while having identical physical properties like boiling point and density, are distinguished by their interaction with plane-polarized light. scispace.com CD spectroscopy measures the difference in absorption between left- and right-circularly polarized light as a function of wavelength. researchgate.net A plot of this differential absorption (ΔA) or the related molar ellipticity ([θ]) versus wavelength constitutes a CD spectrum. rsc.org Crucially, a pair of enantiomers will produce CD spectra that are perfect mirror images of each other. For instance, if one enantiomer shows a positive peak (a positive Cotton effect) at a specific wavelength, its mirror image will show a negative peak of equal magnitude at the same wavelength.
Optical Rotatory Dispersion (ORD) measures the variation in the angle of optical rotation as a function of wavelength. kud.ac.in While CD spectra are only observed at wavelengths where the chiral molecule has a chromophore that absorbs light, ORD curves can be measured over a broader wavelength range, including regions where the molecule is transparent. wikipedia.orgjasco-global.com Similar to CD, enantiomers exhibit mirror-image ORD curves.
Hypothetical Research Findings for a Chiral Analogue
In a hypothetical study where a pair of enantiomers, such as (R)- and (S)-7-alkoxy-7-methoxytetradecane, have been synthesized and separated, chiroptical spectroscopy would be essential for assigning their absolute configurations and determining their enantiomeric purity. The ketal functional group itself is not a strong chromophore in the accessible UV-Vis region. Therefore, analysis might rely on ORD or on derivatives containing a suitable chromophore.
The data generated would allow for unambiguous differentiation between the two enantiomers. The sign of the Cotton effect in the CD spectrum or the shape of the ORD curve could be correlated with the absolute configuration of the stereocenter, often with the aid of quantum-mechanical calculations or empirical rules established for similar structures. vu.lt
The following interactive table represents the type of data that would be expected from a CD spectroscopic analysis of a hypothetical pair of chiral analogues.
Interactive Data Table: Hypothetical CD Data for Chiral Analogues
The data below is illustrative for a hypothetical pair of enantiomers and does not represent experimentally measured values for a real compound.
| Compound Name | Wavelength of Maximum Absorption (λmax) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Sign of Cotton Effect |
| (R)-7-ethoxy-7-methoxytetradecane | 220 nm | +1500 | Positive |
| (S)-7-ethoxy-7-methoxytetradecane | 220 nm | -1500 | Negative |
This data clearly illustrates the mirror-image relationship between enantiomers, which is the fundamental principle of their characterization by chiroptical methods. The ability to obtain such distinct spectroscopic fingerprints makes CD and ORD indispensable tools in the synthesis and study of chiral molecules. jascoinc.com
Theoretical and Computational Chemistry of 7,7 Dimethoxytetradecane
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical calculations are foundational to modern chemistry, offering a powerful lens through which to examine the electronic makeup and energy landscape of molecules. acs.org For a molecule like 7,7-Dimethoxytetradecane, these methods can elucidate properties that are difficult or impossible to measure experimentally.
Density Functional Theory (DFT) has become a standard and cost-effective method for quantum mechanical calculations on medium to large-sized chemical systems. acs.org It would be the primary tool for determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization.
The process would involve:
Functional and Basis Set Selection: A combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), cc-pVTZ) would be chosen to provide a balance between computational cost and accuracy. For flexible molecules like this, dispersion corrections (e.g., D3 or D4) are essential to accurately model the weak intramolecular forces. researchgate.net
Energy Minimization: Starting from an initial guess of the molecular structure, the DFT algorithm would iteratively adjust the positions of the atoms to find the coordinates that correspond to the minimum energy, representing the most stable geometry.
Vibrational Frequency Analysis: Following optimization, a frequency calculation would be performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) spectrum.
The expected outcome would be precise bond lengths, bond angles, and dihedral angles for the molecule's ground state.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (alkane chain) | ~ 1.53-1.54 Å |
| Bond Length | C-O (acetal) | ~ 1.41-1.43 Å |
| Bond Length | C-O-CH₃ | ~ 1.42 Å |
| Bond Angle | O-C-O (acetal) | ~ 112-114° |
| Bond Angle | C-O-C (ether) | ~ 115-117° |
| Dihedral Angle | C-C-C-C (alkane chain) | ~ 180° (anti) |
Note: This table is illustrative and contains expected values based on general chemical principles and data for similar compounds. Actual calculated values would be specific to this molecule.
For even higher accuracy, particularly for energetic properties, ab initio (from first principles) methods would be employed. aip.org These methods are more computationally demanding than DFT but often provide benchmark-quality results.
Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for calculating accurate energies. researchgate.net Due to their high computational cost, they would likely be used for single-point energy calculations on the DFT-optimized geometry rather than for the full geometry optimization of a molecule this size.
Møller-Plesset (MP) Perturbation Theory: MP2, a second-order perturbation theory method, offers a good compromise between accuracy and cost and could be used for both geometry optimization and energy calculations. acs.org
These high-level calculations would be used to refine the relative energies of different conformers and to calculate properties like the heat of formation with high confidence.
Understanding the distribution of electrons within the molecule is key to predicting its reactivity.
Molecular Orbitals (MOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the most likely sites for electron donation (nucleophilic character) and electron acceptance (electrophilic character), respectively. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.
Electron Density and Electrostatic Potential (ESP): Mapping the calculated electron density onto the molecular surface would highlight regions of high and low electron density. An ESP map would visualize the electrostatic potential, with red areas (negative potential) indicating regions prone to electrophilic attack (e.g., around the oxygen atoms) and blue areas (positive potential) indicating regions susceptible to nucleophilic attack.
Ab Initio Methods for High-Accuracy Property Prediction
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
Due to the flexibility of the tetradecane (B157292) chain, this compound can exist in a vast number of different spatial arrangements, or conformations. pressbooks.pub
The long alkyl chains of the molecule are expected to favor an extended, all-trans (anti-staggered) conformation to minimize steric repulsion. libretexts.org However, the presence of the polar dimethoxy group at the C7 position introduces complexity.
Molecular Mechanics (MM): Using a force field (e.g., MMFF94, OPLS), a systematic search of the conformational space would be performed by rotating around each C-C and C-O single bond. researchgate.net This would identify a large number of low-energy conformers.
Solvent Effects: The preferred conformation can change depending on the environment. In a nonpolar solvent or in the gas phase, intramolecular van der Waals interactions might favor more compact or folded structures. acs.orgresearchgate.net In a polar solvent, conformations that expose the polar acetal (B89532) group to the solvent would be favored. Continuum solvation models (like PCM or SMD) would be used in quantum mechanical calculations to simulate these effects.
The molecule is not static; it constantly interconverts between different conformations at room temperature. pressbooks.pub
Potential Energy Surface (PES) Scan: To quantify the energy barriers for rotation around key bonds (e.g., the C6-C7 and C7-C8 bonds adjacent to the acetal group), a relaxed PES scan would be performed. This involves systematically changing a specific dihedral angle and calculating the energy at each step, allowing all other geometric parameters to relax.
Molecular Dynamics (MD) Simulations: To explore the dynamic behavior of the molecule over time, MD simulations would be performed. This involves solving Newton's equations of motion for the molecule, allowing it to move and change its conformation at a given temperature. MD simulations can reveal the most populated conformational states and the timescales for transitions between them, providing a realistic picture of the molecule's flexibility.
Solvent Effects on Conformational Equilibria
The conformational landscape of this compound is complex, dominated by the rotations around the C-C bonds of the two hexyl chains and the C-O bonds of the dimethoxy group. The presence of the polar acetal moiety embedded within nonpolar alkyl chains suggests that solvent polarity will significantly influence the conformational equilibria.
Computational modeling, employing methods such as Density Functional Theory (DFT) with a suitable basis set, can be used to explore this landscape. To accurately capture the influence of the solvent, both implicit and explicit solvent models are employed. Implicit models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for mapping broad conformational spaces. Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, albeit at a higher computational cost.
In nonpolar solvents like hexane, the conformational preferences of the alkyl chains will be primarily dictated by steric hindrance, favoring extended, anti-staggered conformations to minimize van der Waals repulsion. The polar acetal group will be shielded by these nonpolar chains.
Conversely, in polar solvents such as methanol (B129727) or water, the solvent molecules can interact with and stabilize the polar acetal group. researchgate.netacs.org Solvents capable of acting as hydrogen-bond donors can interact with the oxygen atoms of the methoxy (B1213986) groups, which can alter the rotational barriers around the C-O bonds. cdnsciencepub.com This interaction can lead to a relative stabilization of conformers where the acetal group is more exposed to the solvent. Computational studies on similar acetal-containing molecules have shown that solvation can significantly affect the relative energies of different transition states and intermediates, thereby influencing stereoselectivity and reaction outcomes. u-tokyo.ac.jp
A hypothetical study could reveal the relative energies of different conformers in various solvents, as illustrated in the table below. The energy difference (ΔE) indicates the stability of one conformer relative to another.
Table 1: Hypothetical Relative Energies (ΔE in kcal/mol) of this compound Conformers in Different Solvents
| Conformer | Description | ΔE in Hexane (ε=1.9) | ΔE in Dichloromethane (ε=8.9) | ΔE in Methanol (ε=33) |
| A | Extended alkyl chains, shielded acetal | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| B | Gauche interaction in one alkyl chain | +0.6 | +0.55 | +0.5 |
| C | Exposed acetal group | +2.5 | +1.5 | +0.8 |
Computational Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which is crucial for its identification and characterization. nih.govrsc.org
The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry in structural elucidation. nrel.govchemrxiv.org Using geometries optimized at a DFT level (e.g., B3LYP/6-31G(d)), the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the NMR shielding tensors. nih.govd-nb.info These calculated values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, calculations would predict distinct signals for the methoxy protons and carbons, the central quaternary carbon (C7), and the various methylene (B1212753) groups of the hexyl chains. The chemical shifts of the methylene groups would be expected to vary slightly depending on their proximity to the electron-withdrawing acetal group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -OC H₃ | 3.1 - 3.3 | 48 - 52 |
| C 7 | - | 100 - 105 |
| C 6, C 8 | 1.4 - 1.6 | 30 - 35 |
| C 5, C 9 | 1.2 - 1.4 | 24 - 28 |
| C 1, C 14 | 0.8 - 0.9 | 13 - 15 |
Vibrational spectroscopy (Infrared and Raman) is sensitive to the functional groups present in a molecule. Computational frequency calculations, typically performed at the same level of theory as the geometry optimization, can generate a theoretical vibrational spectrum. These calculations yield the frequencies and intensities of the vibrational modes. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental data.
For this compound, the simulated IR spectrum would be expected to show characteristic C-O stretching frequencies for the acetal group, typically in the 1050-1200 cm⁻¹ region. Strong C-H stretching and bending vibrations from the long alkyl chains would also be prominent.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C-H stretch (alkyl) | 2850 - 3000 | Strong |
| C-H bend (alkyl) | 1350 - 1470 | Medium |
| C-O stretch (acetal) | 1050 - 1200 | Strong |
| C-C stretch | 800 - 1000 | Weak-Medium |
Computational methods can be used to predict the fragmentation patterns of molecules in a mass spectrometer, aiding in the interpretation of experimental mass spectra. nih.govarxiv.orgkg.ac.rs By calculating the energies of the parent molecule-ion and various potential fragment ions, the most likely fragmentation pathways can be identified. mdpi.com
For this compound, under electron ionization (EI), the primary fragmentation is expected to be the cleavage of a C-C bond alpha to the central carbon (C6-C7 or C7-C8 bond). This would lead to the formation of a stable oxonium ion, which would be a prominent peak in the mass spectrum. Another likely fragmentation is the loss of a methoxy radical.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion Structure | m/z (mass-to-charge ratio) | Description |
| [C₁₄H₂₉(OCH₃)₂]⁺ | 257 | Loss of hexyl radical |
| [C₇H₁₅O₂]⁺ | 131 | Cleavage at C6-C7, loss of hexyl radical |
| [C₁₃H₂₇O]⁺ | 227 | Loss of a methoxy radical |
Simulated Vibrational Spectra for Comparison with Experimental Data
Reaction Mechanism Elucidation through Computational Transition State Search
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. nih.gov
A key chemical transformation for acetals is acid-catalyzed hydrolysis. ic.ac.ukacs.orgresearchgate.net This reaction proceeds through protonation of one of the methoxy oxygens, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the corresponding ketone (in this case, 7-tetradecanone) and two molecules of methanol.
Computational methods can be used to model this entire reaction pathway. By locating the transition state structures for each step and calculating their energies relative to the reactants, the activation energy (ΔG‡) for each step can be determined. ic.ac.uk This information reveals the rate-determining step of the reaction and provides insights into how substituents or solvent might affect the reaction rate. researchgate.net For acetal hydrolysis, the formation of the oxocarbenium ion is generally the rate-determining step. researchgate.net
Table 5: Hypothetical Calculated Activation Energies (ΔG‡ in kcal/mol) for the Acid-Catalyzed Hydrolysis of this compound
| Reaction Step | Description | ΔG‡ (in aqueous solution) |
| 1 | Protonation of a methoxy oxygen | Low barrier |
| 2 | Loss of methanol to form oxocarbenium ion | 15 - 20 |
| 3 | Nucleophilic attack by water | Low barrier |
| 4 | Deprotonation to form the ketone | Low barrier |
Pathway Analysis of Hydrolysis and Transacetalization Reactions
Hydrolysis:
The acid-catalyzed hydrolysis of this compound to 7-tetradecanone (B8749507) and methanol is expected to proceed via a well-established A-1 mechanism. researchgate.netuni-duesseldorf.de This unimolecular pathway is characterized by a rate-determining step that involves the cleavage of a carbon-oxygen bond.
The proposed pathway is as follows:
Protonation: One of the methoxy groups is protonated by an acid catalyst, forming a protonated ketal. This initial step is a rapid equilibrium.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion, forming a protonated hemiketal.
Deprotonation: A final deprotonation step, usually facilitated by a water molecule or a conjugate base, yields the corresponding hemiketal.
Final Steps to Ketone: The formed hemiketal is itself unstable under acidic conditions and will rapidly undergo further protonation and elimination of the second methoxy group to yield the final ketone product, 7-tetradecanone.
Computational studies on simpler acetals and ketals have provided significant insights into the energetics of these steps. uni-duesseldorf.de The activation energy for the formation of the oxocarbenium ion is the principal barrier to the reaction.
Transacetalization:
Transacetalization, the exchange of the alkoxy groups of a ketal with another alcohol, follows a similar mechanistic manifold to hydrolysis. In the case of this compound, reaction with an alcohol (R'OH) under acidic catalysis would lead to the formation of a new ketal and methanol.
The pathway for transacetalization mirrors that of hydrolysis:
Protonation: The reaction is initiated by the protonation of one of the methoxy groups.
Oxocarbenium Ion Formation: The protonated ketal eliminates a molecule of methanol to form the same resonance-stabilized oxocarbenium ion intermediate as in hydrolysis.
Nucleophilic Attack by Alcohol: An alcohol molecule (R'OH) attacks the oxocarbenium ion.
Deprotonation: Deprotonation of the resulting species yields a mixed ketal.
Further Exchange: The process can continue with the protonation and elimination of the second methoxy group, eventually leading to a fully exchanged ketal, 7,7-di(alkoxy)tetradecane.
Structure-Reactivity Relationship Studies through Computational Models
While specific computational models for this compound are not available, structure-reactivity relationships can be extrapolated from studies on other ketals. nih.govacs.org The reactivity of ketals is primarily influenced by electronic and steric effects, which can be modeled computationally.
Electronic Effects:
The stability of the key oxocarbenium ion intermediate is paramount in determining the rate of both hydrolysis and transacetalization. researchgate.net For this compound, the central carbon atom of the tetradecane chain is attached to two hexyl chains. Alkyl groups are weakly electron-donating through an inductive effect. These alkyl groups help to stabilize the positive charge on the central carbon of the oxocarbenium ion intermediate, thereby facilitating its formation and increasing the reaction rate compared to ketals with electron-withdrawing groups.
Steric Effects:
The long alkyl chains of the tetradecane backbone in this compound introduce significant steric hindrance around the reactive center. This steric bulk can influence reactivity in several ways:
Rate of Attack: The steric hindrance can impede the approach of nucleophiles (water or other alcohols) to the oxocarbenium ion. This would slow down the nucleophilic addition step.
Conformational Effects: The long alkyl chains can adopt numerous conformations. Computational models could, in principle, explore the conformational landscape to identify low-energy conformations that either facilitate or hinder the necessary orbital alignments for the cleavage of the C-O bond in the rate-determining step.
Hypothetical Computational Data:
To quantify these effects for this compound, computational methods such as Density Functional Theory (DFT) would be employed. uni-duesseldorf.de A hypothetical study would involve calculating the geometries and energies of the reactants, transition states, and intermediates for the hydrolysis and transacetalization reactions.
Applications of 7,7 Dimethoxytetradecane in Advanced Chemical Synthesis and Materials Science
Role as a Protecting Group for Carbonyls in Multi-Step Organic Synthesis
The primary and most evident application of 7,7-dimethoxytetradecane's core functional group, the dimethyl acetal (B89532), is as a protecting group for the carbonyl functionality of a ketone, specifically 7-tetradecanone (B8749507). molbase.comnih.govnist.gov In multi-step organic syntheses, it is often crucial to temporarily mask the reactivity of a carbonyl group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. wikipedia.orgorganic-chemistry.orgthieme-connect.de The formation of an acetal is a common and effective strategy for this purpose. thieme-connect.deacs.org
The synthesis of this compound would typically involve the acid-catalyzed reaction of 7-tetradecanone with methanol (B129727). To drive the equilibrium towards the formation of the acetal, the water generated during the reaction must be removed, often through azeotropic distillation with a Dean-Stark apparatus. thieme-connect.de
Table 1: Synthesis of this compound
| Reactants | Catalyst | Conditions | Product |
|---|
Strategic Deprotection Methodologies in Synthetic Routes
The removal of the acetal protecting group, or deprotection, is a critical step in a synthetic sequence, regenerating the original carbonyl group for further reactions or as part of the final target molecule. The most common method for the deprotection of acetals is acid-catalyzed hydrolysis. thieme-connect.de By treating the this compound-containing molecule with aqueous acid, the acetal is efficiently converted back to 7-tetradecanone.
The choice of acid and reaction conditions can be tailored to the sensitivity of the rest of the molecule. For complex substrates, milder methods have been developed. These include the use of Lewis acids or solid-supported acid catalysts, which can offer greater selectivity and easier workup. nih.govresearchgate.net For example, solid-phase deprotection by grinding the acetal with an oxidizing agent and a Lewis acid under solvent-free conditions has been reported for other acetals and could likely be applied here. nih.gov
Building Block for Specialized Organic Materials
The long aliphatic chain of this compound, combined with its central functional group, makes it an interesting building block for the synthesis of specialized organic materials.
Precursor for Long-Chain Polymeric Systems
With appropriate modification, this compound could serve as a monomer or a precursor to a monomer for the synthesis of long-chain polymers. For instance, if the terminal carbons of the tetradecane (B157292) chain were functionalized with reactive groups such as hydroxyl or carboxyl groups, the resulting bifunctional monomer could undergo condensation polymerization. The central dimethoxy group could be retained in the polymer backbone or removed post-polymerization to yield a polymer with ketone functionalities at regular intervals. Such ketone groups could then be used for further cross-linking or functionalization of the polymer.
Alternatively, the acetal group itself can be a key component of a degradable polymer. Polymers containing acetal linkages in their backbone are known to be susceptible to acidic hydrolysis, allowing for controlled degradation of the material. whiterose.ac.uk This makes this compound a potential precursor for creating environmentally benign polymers.
Integration into Supramolecular Assemblies and Self-Assembled Structures
Long-chain alkanes and their derivatives are well-known to form ordered, self-assembled monolayers on surfaces like graphite. aip.orgnih.govaip.org The driving force for this self-assembly is primarily van der Waals interactions between the long alkyl chains and between the chains and the substrate. mdpi.com The presence of a central functional group, such as the dimethoxy acetal in this compound, would be expected to influence the packing and ordering of these molecules in a supramolecular assembly. aip.org This could lead to the formation of novel two-dimensional structures with potential applications in nanoscience and surface engineering. The central, more polar acetal group could disrupt the typical lamellar packing of simple long-chain alkanes, potentially leading to new and interesting self-assembled morphologies.
Development of Specialized Solvents or Lubricants with Defined Properties (Academic Focus)
Long-chain ethers and hydrocarbons are classes of compounds that find application as specialized solvents and lubricants. researchgate.netgoogle.com Ethers, in particular, are valued for their ability to dissolve a range of solutes. This compound, with its two ether linkages and long hydrocarbon tail, would possess properties of both compound classes. Its high boiling point, expected due to its molecular weight, and its chemical stability in non-acidic conditions suggest it could be investigated as a high-temperature solvent or a component in lubricant formulations in an academic research setting. The presence of the polar acetal group within a non-polar chain could also impart unique solvating properties.
Intermediate in the Synthesis of Functionalized Aliphatic Compounds
The core utility of this compound in synthetic chemistry lies in its capacity to serve as a protected form of a ketone. The acetal moiety is stable under neutral to strongly basic conditions, allowing for chemical modifications at other positions of the molecule without affecting the carbonyl precursor. libguides.com This characteristic is fundamental to its role as an intermediate in the synthesis of complex functionalized aliphatic compounds.
Derivatization of the Acetal Moiety for New Functionality
The acetal group in this compound is a key functional handle. While stable, it can be hydrolyzed under acidic conditions to reveal the parent ketone, 7-tetradecanone. libguides.commsu.edu This deprotection step opens up a vast array of subsequent chemical transformations. For instance, the regenerated ketone can undergo reactions such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing functionalities, or serve as a site for carbon-carbon bond formation through reactions with organometallic reagents.
Furthermore, the principles of acetal chemistry allow for the exchange of the methoxy (B1213986) groups with other alcohols, including diols, to form cyclic acetals. This transformation can be used to introduce new functionalities or to alter the steric and electronic properties of the molecule. The formation of esters from carboxylic acids by alkylation is a common derivatization technique, and similar principles can be applied to modify the acetal group. libretexts.org
Remote Functionalization of the Tetradecane Chain
A significant challenge in synthetic organic chemistry is the selective functionalization of unactivated C-H bonds in long alkyl chains. nih.govrsc.org The tetradecane backbone of this compound presents multiple sites for such transformations. Modern synthetic methodologies, including those employing transition-metal catalysis or photocatalysis, have shown promise in achieving remote functionalization. nih.govrsc.orgresearchgate.net These methods can enable the introduction of functional groups at positions distant from the central acetal moiety.
For example, strategies involving directed C-H activation, where a directing group guides a catalyst to a specific C-H bond, could be conceptually applied. While the acetal group itself is not a classical directing group, its presence could influence the regioselectivity of certain remote functionalization reactions. Research on other long-chain hydrocarbons has demonstrated that it is possible to achieve selective C-H bond activation and subsequent functionalization. nih.govrsc.org
Utilization in Stereoselective Synthesis as a Chiral Auxiliary Precursor
The concept of a chiral auxiliary, a temporary stereogenic unit to control the stereochemical outcome of a reaction, is a cornerstone of asymmetric synthesis. wikipedia.org While this compound itself is achiral, it can serve as a precursor to chiral analogues. The synthesis of chiral acetals, often derived from C2-symmetric diols, is a well-established strategy for inducing stereoselectivity. ic.ac.uknii.ac.jp
By reacting the parent ketone, 7-tetradecanone (obtained from the hydrolysis of this compound), with a chiral diol, a chiral acetal can be formed. This new chiral molecule could then be employed in stereoselective reactions where the chiral acetal directs the approach of a reagent to a prochiral center elsewhere in the molecule. ic.ac.uk The auxiliary can later be removed, yielding an enantiomerically enriched product. wikipedia.org The long alkyl chains of the tetradecane backbone could also play a role in the conformational biasing required for effective stereochemical control.
Applications in Catalyst Design and Development
The design of catalysts is crucial for the advancement of chemical synthesis and materials science. rsc.orgrsc.org While there is no direct evidence of this compound or its immediate derivatives being used as catalysts, its structure suggests potential avenues for such applications.
Derivatives of this compound could potentially serve as ligands for metal catalysts. By introducing coordinating functional groups onto the tetradecane chain through remote functionalization, it may be possible to create novel bidentate or polydentate ligands. The long lipophilic alkyl chains could enhance the solubility of the resulting metal complexes in nonpolar solvents, which could be advantageous in certain catalytic processes. The design of such ligands would be guided by the principles of coordination chemistry and the desired catalytic activity. rsc.org
Furthermore, functionalized derivatives could be used as supports for catalysts. For instance, the long alkyl chains could facilitate the anchoring of the molecule onto a solid support, creating a heterogeneous catalyst. This approach can simplify catalyst recovery and reuse, which are important considerations in sustainable chemistry.
Advanced Analytical Methodologies for Detection and Quantification of 7,7 Dimethoxytetradecane
Development of Highly Sensitive Chromatographic Techniques
Chromatography, the science of separation, is the cornerstone of analytical chemistry. For a compound like 7,7-Dimethoxytetradecane, both gas and liquid chromatography offer powerful means of isolation and detection.
Gas Chromatography (GC) with Specialized Detectors for Trace Analysis
Given the likely volatility of this compound, Gas Chromatography (GC) stands out as a primary analytical tool. The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. For trace analysis, where minute quantities of the compound need to be detected, the choice of detector is paramount.
A Flame Ionization Detector (FID) would be a standard choice, offering high sensitivity to hydrocarbons. However, for enhanced specificity and lower detection limits, other detectors could be employed. For instance, a Photoionization Detector (PID) could offer increased sensitivity if the compound is readily photoionized. The selection of the GC column is also critical; a non-polar or mid-polarity column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, would likely provide optimal separation based on the boiling point and polarity of this compound and potential impurities.
Table 1: Postulated GC-FID Parameters for Trace Analysis of this compound
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Liquid Chromatography (LC) with Mass Spectrometric Detection (LC-MS) for Purity and Reaction Monitoring
While GC is well-suited for volatile compounds, Liquid Chromatography (LC) provides a versatile alternative, particularly for monitoring reactions in solution and for purity assessment of the final product without the need for high temperatures that could potentially degrade the sample. Given that this compound lacks a strong chromophore for UV detection, Mass Spectrometry (MS) is the detector of choice.
An LC-MS system would separate this compound from non-volatile impurities or starting materials on a reversed-phase column (e.g., C18). The eluent would then be introduced into the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) would be suitable ionization sources for this non-polar molecule, as they are effective for compounds with moderate to low polarity. The mass spectrometer would then detect the molecular ion of this compound, providing high selectivity and sensitivity.
Hyphenated Analytical Techniques for Complex Mixture Analysis
For the unambiguous identification of this compound in complex mixtures, such as reaction byproducts or environmental samples, hyphenated techniques that couple the separation power of chromatography with the specificity of advanced detectors are indispensable.
GC-MS/MS for Isomeric Differentiation and Component Identification
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers a higher degree of certainty in compound identification. After separation on the GC column, the analyte is ionized and a specific precursor ion corresponding to this compound is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and can distinguish this compound from its isomers, which might have similar retention times and parent masses. The fragmentation pattern is a unique fingerprint of the molecule, allowing for confident identification even at trace levels in a complex matrix.
LC-NMR for On-line Structural Elucidation in Reaction Streams
For real-time monitoring of a chemical reaction producing this compound, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful, albeit less common, technique. It allows for the structural elucidation of compounds as they elute from the LC column. This would enable the direct observation of the formation of this compound and any intermediates or byproducts in the reaction mixture, providing invaluable mechanistic insights without the need for off-line sample collection and preparation.
Quantitative Methodologies for Reaction Yield and Purity Assessment
Accurate quantification is essential for determining the efficiency of a synthesis (reaction yield) and the quality of the final product (purity). For this compound, this can be achieved using the chromatographic techniques discussed above, in conjunction with appropriate calibration methods.
An internal standard method is often preferred for accurate quantification. A known amount of a standard compound, which is chemically similar to this compound but does not interfere with its analysis, is added to the sample. By comparing the peak area of the analyte to that of the internal standard, precise quantification can be achieved, compensating for variations in sample injection and detector response. The purity of a sample can be determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram, assuming all components have a similar response factor in the detector.
Table 2: Comparison of Quantitative Techniques for this compound
| Technique | Application | Advantages | Considerations |
| GC-FID with Internal Standard | Reaction Yield, Purity | High precision, wide linear range | Requires a suitable, non-interfering internal standard. |
| LC-MS with Internal Standard | Reaction Monitoring, Purity | High selectivity and sensitivity | Matrix effects can influence ionization efficiency. |
| Quantitative NMR (qNMR) | Purity Assessment | No need for identical compound standard, highly accurate | Lower sensitivity compared to chromatographic methods. |
Quantitative NMR (qNMR) for Direct Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary analytical method for the direct and non-destructive determination of the absolute content of a substance in a sample. rsc.org Unlike chromatographic methods, qNMR does not require an identical reference standard of the analyte for calibration, instead relying on a certified internal standard of a different compound.
The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the sample. By comparing the integral of a known resonance of this compound with that of a known amount of an internal standard, the concentration of the analyte can be precisely calculated.
For this compound, the sharp singlet signal of the two methoxy (B1213986) groups (-OCH₃) at approximately 3.1-3.3 ppm would be an ideal resonance for quantification due to its distinct chemical shift and high signal-to-noise ratio. The selection of a suitable internal standard is critical and should meet several criteria: it must be soluble in the same solvent as the analyte, its NMR signals should not overlap with those of the analyte, it should have a known purity, and it should be chemically inert towards the analyte. A common choice for non-polar compounds like this compound would be a high-purity compound with a simple spectrum, such as 1,4-dinitrobenzene (B86053) or maleic anhydride.
Hypothetical qNMR Data for this compound Quantification:
| Parameter | Value |
| Analyte | This compound |
| Analyte Resonance (¹H) | ~3.2 ppm (s, 6H, -OCH₃) |
| Internal Standard | 1,4-Dinitrobenzene |
| Internal Standard Resonance (¹H) | ~8.4 ppm (s, 4H) |
| Weight of Sample | 10.5 mg |
| Weight of Internal Standard | 2.1 mg |
| Purity of Internal Standard | 99.9% |
| Molar Mass of Analyte | 258.47 g/mol |
| Molar Mass of Internal Standard | 168.12 g/mol |
| Integral of Analyte Signal | 2.50 |
| Integral of Internal Standard Signal | 1.00 |
The concentration can then be determined using the established qNMR equation, taking into account the molar masses, weights, and integral values of both the analyte and the internal standard. It is important to note that proper experimental setup, including long relaxation delays (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified, is crucial for accurate results. rsc.org
Calibration Curve Development for Chromatographic Quantitation
Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation and quantification of organic compounds. For a non-polar, high-boiling point compound like this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be a suitable choice.
A robust calibration curve is fundamental for accurate quantification in chromatography. This involves preparing a series of standard solutions of this compound of known concentrations and analyzing them under optimized chromatographic conditions. The peak area (or height) of the analyte is then plotted against its concentration to generate a calibration curve. The concentration of the analyte in an unknown sample can then be determined by interpolating its peak area on this curve.
The development of a reliable calibration curve requires careful consideration of several factors, including the choice of the calibration model (e.g., linear, quadratic), the concentration range, and the use of an appropriate internal standard to correct for variations in injection volume and detector response. chromatographyonline.comich.org
Example of a Calibration Curve Data for this compound by GC-FID:
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 12,500 |
| 5.0 | 63,000 |
| 10.0 | 124,500 |
| 25.0 | 310,000 |
| 50.0 | 625,000 |
| 100.0 | 1,255,000 |
The linearity of the calibration curve is a critical parameter and should be evaluated by calculating the coefficient of determination (R²), which should ideally be >0.99. nih.gov For long-chain, non-polar compounds, a reversed-phase column (e.g., C18 or C8) with a non-aqueous mobile phase (e.g., acetonitrile/isopropanol gradient) would be appropriate for HPLC analysis.
Microfluidic and Miniaturized Analytical Platforms for High-Throughput Screening (academic context)
In an academic research context, particularly in fields like synthetic methodology development or catalyst screening, the ability to rapidly analyze a large number of samples is highly advantageous. Microfluidic and miniaturized analytical platforms offer a solution for high-throughput screening of compounds like this compound.
These "lab-on-a-chip" devices integrate multiple analytical steps, such as sample injection, separation, and detection, onto a single small chip. mdpi.com For non-polar analytes, the design of these devices often involves creating microchannels with hydrophobic surfaces to facilitate the transport and separation of the analyte in a carrier fluid. us.es
One approach for the high-throughput screening of long-chain hydrocarbons and related molecules involves the use of fluorescent dyes, such as Nile red, that exhibit enhanced fluorescence in a hydrophobic environment. nih.govasm.orgosti.gov A microfluidic device could be designed to mix a sample containing this compound with a solution of Nile red, and the resulting fluorescence intensity could be measured as a proxy for the concentration of the hydrophobic analyte. This method is particularly useful for rapidly identifying "hits" in a large library of reaction products.
Another advanced microfluidic approach involves coupling the chip directly to a mass spectrometer, allowing for the rapid separation and identification of analytes in complex mixtures. nih.gov While technically more complex, this provides a high degree of specificity and sensitivity for high-throughput analysis.
Conceptual Design for a Microfluidic Screening Platform:
| Component | Description |
| Device Material | Polydimethylsiloxane (PDMS) or glass, suitable for organic solvents. mdpi.com |
| Channel Geometry | T-junction for droplet generation, serpentine (B99607) channel for mixing. |
| Inlets | One for the sample stream (e.g., reaction mixture in an organic solvent), one for the aqueous stream containing a fluorescent probe. |
| Detection | Laser-induced fluorescence detection integrated into the chip. |
| Throughput | Potentially hundreds to thousands of samples per day. |
The development of such miniaturized platforms for the analysis of non-polar compounds like this compound is an active area of academic research, promising to accelerate discovery in various chemical sciences. nih.gov
Future Research Directions and Unaddressed Challenges Concerning 7,7 Dimethoxytetradecane
Exploration of Novel, Sustainable Synthetic Routes
The traditional synthesis of 7,7-Dimethoxytetradecane involves the acid-catalyzed reaction of tetradecan-7-one with methanol (B129727), often with the removal of water to drive the equilibrium. Future research will undoubtedly focus on greener and more sustainable alternatives to this classic acetalization.
Key areas of exploration include:
Heterogeneous Catalysis: The development of solid acid catalysts, such as zeolites, sulfated zirconia, or functionalized resins, can simplify catalyst separation and recycling, thereby reducing waste and improving process economics.
Alternative Water Scavengers: Moving beyond azeotropic distillation, which is energy-intensive, research into in-situ water removal using reagents like trimethyl orthoformate or employing membrane-based technologies like pervaporation is a promising avenue.
Renewable Feedstocks: The sustainability of the synthesis can be further enhanced by sourcing the long-chain ketone and methanol from renewable resources.
| Synthetic Route | Catalyst | Key Advantages | Potential Challenges |
| Traditional Acetalization | H₂SO₄, p-TsOH | High conversion | Catalyst neutralization, waste generation |
| Heterogeneous Catalysis | Zeolites, Resins | Catalyst recyclability, reduced waste | Catalyst deactivation, mass transfer limitations |
| Orthoformate-Mediated | LiBF₄ | Milder conditions, no water removal needed | Stoichiometric use of orthoformate, cost |
| Membrane Pervaporation | Acid Catalyst | Continuous water removal, energy efficient | Membrane stability and cost |
Discovery of Unprecedented Chemical Transformations and Mechanistic Pathways
The ketal functionality in this compound is primarily known as a protecting group for the ketone. However, its unique steric environment, with two heptyl chains, could lead to unprecedented reactivity.
Future investigations may uncover:
Stereoselective Reactions: The chiral pockets created by the long alkyl chains could direct the stereochemical outcome of reactions at or near the ketal carbon.
Intramolecular Cyclizations: Under specific catalytic conditions, the long alkyl chains could undergo intramolecular cyclization reactions, leading to novel macrocyclic or heterocyclic structures.
Radical-Mediated Functionalization: The C-H bonds on the tetradecane (B157292) backbone are potential sites for late-stage functionalization via photocatalytic hydrogen atom transfer (HAT), allowing for the introduction of new functional groups. beilstein-journals.org
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry offers a powerful tool to explore the properties and reactivity of this compound without the need for extensive empirical work.
Advanced computational models could be developed to:
Predict Conformational Landscapes: Understanding the preferred three-dimensional structures of this flexible molecule is crucial for predicting its physical properties and how it interacts with other molecules or surfaces.
Model Reaction Mechanisms: Density Functional Theory (DFT) calculations can elucidate the transition states and energy barriers for its synthesis and subsequent transformations, guiding the development of more efficient catalytic systems.
Simulate Material Properties: If used as a building block for larger assemblies, computational models can predict the bulk properties of the resulting materials, such as their thermal stability or mechanical strength.
Design of Next-Generation Materials Utilizing the this compound Scaffold
The unique structure of this compound, with a polar core and long, nonpolar alkyl chains, makes it an interesting candidate for the design of novel materials.
Potential applications include:
Advanced Lubricants: The long alkyl chains suggest potential as a high-performance lubricant or as an additive to lubricant formulations.
Phase Change Materials (PCMs): The melting and freezing of the long alkyl chains could be harnessed for thermal energy storage applications.
Building Blocks for Polymers: After conversion to a bifunctional monomer, the tetradecane backbone could be incorporated into novel polymers, imparting flexibility and hydrophobicity.
| Potential Material Application | Key Structural Feature | Desired Property |
| Lubricants | Long alkyl chains | Reduced friction and wear |
| Phase Change Materials | Crystalline alkyl chains | High latent heat of fusion |
| Polymers | Dihydroxy or dicarboxylic acid derivative | Flexibility, hydrophobicity |
Integration into Emerging Areas of Chemical Research
The synthesis and transformation of this compound can be significantly advanced by integrating emerging technologies in chemical research.
Flow Chemistry: Performing the synthesis in a continuous flow reactor can offer precise control over reaction parameters, enhance heat and mass transfer, and improve safety and scalability. The use of packed-bed reactors with heterogeneous catalysts is particularly well-suited for this approach. beilstein-journals.org
Photocatalysis: Visible-light photocatalysis could enable novel transformations that are difficult to achieve with traditional thermal methods. st-andrews.ac.uk For instance, dye-sensitized photocatalysts could be used for the selective oxidation or functionalization of the C-H bonds along the alkyl chains. beilstein-journals.orgrsc.org This approach opens up possibilities for creating complex molecules from a simple starting material. mdpi.com
Challenges in Scalable, Environmentally Benign Synthesis and Application
Despite the promising research directions, significant challenges remain in the scalable and environmentally benign synthesis and application of this compound.
Efficient Purification: The separation of the product from the starting ketone, methanol, and any byproducts can be challenging due to their similar physical properties, potentially requiring energy-intensive purification techniques like high-vacuum distillation.
Catalyst Stability and Leaching: For heterogeneous catalysts, ensuring long-term stability and preventing the leaching of active sites into the product stream is crucial for a truly sustainable process.
Biodegradability and Environmental Fate: For any potential large-scale application, a thorough understanding of the biodegradability and environmental fate of this compound and its potential degradation products is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
